1-[2-(4-ethoxyphenoxy)ethoxy]-2-nitrobenzene
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Overview
Description
1-[2-(4-ethoxyphenoxy)ethoxy]-2-nitrobenzene is an organic compound characterized by its complex structure, which includes an ethoxyphenoxy group and a nitrobenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-ethoxyphenoxy)ethoxy]-2-nitrobenzene typically involves multiple steps. One common method starts with the preparation of 2-(4-ethoxyphenoxy)ethanol, which is then reacted with 2-nitrobenzyl bromide under basic conditions to yield the desired product. The reaction conditions often involve the use of solvents like ethanol and catalysts such as potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-ethoxyphenoxy)ethoxy]-2-nitrobenzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro group on the benzene ring makes it susceptible to electrophilic aromatic substitution reactions.
Nucleophilic Substitution: The ethoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride in hydrochloric acid.
Nucleophilic Substitution: Sodium ethoxide or potassium tert-butoxide in an aprotic solvent.
Major Products
Electrophilic Aromatic Substitution: Substituted nitrobenzene derivatives.
Reduction: Corresponding amine derivatives.
Nucleophilic Substitution: Substituted ethers or alcohols.
Scientific Research Applications
1-[2-(4-ethoxyphenoxy)ethoxy]-2-nitrobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[2-(4-ethoxyphenoxy)ethoxy]-2-nitrobenzene involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially inhibiting enzyme activity or altering cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(4-methoxyphenoxy)ethoxy]-2-nitrobenzene
- 1-[2-(4-chlorophenoxy)ethoxy]-2-nitrobenzene
- 1-[2-(4-bromophenoxy)ethoxy]-2-nitrobenzene
Uniqueness
1-[2-(4-ethoxyphenoxy)ethoxy]-2-nitrobenzene is unique due to the presence of the ethoxy group, which can influence its reactivity and interaction with other molecules. This structural feature may confer specific properties that are advantageous in certain applications, such as increased solubility or altered electronic characteristics .
Properties
IUPAC Name |
1-[2-(4-ethoxyphenoxy)ethoxy]-2-nitrobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5/c1-2-20-13-7-9-14(10-8-13)21-11-12-22-16-6-4-3-5-15(16)17(18)19/h3-10H,2,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIMDTEADPUBWTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCOC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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